REACTION_CXSMILES
|
[C:1]([NH:8][CH2:9][CH2:10][NH2:11])([O:3][C:4]([CH3:7])([CH3:6])[CH3:5])=[O:2].[C:12]([O:16][CH3:17])(=[O:15])[CH:13]=[CH2:14]>C(#N)C>[CH3:17][O:16][C:12](=[O:15])[CH2:13][CH2:14][NH:11][CH2:10][CH2:9][NH:8][C:1]([O:3][C:4]([CH3:5])([CH3:6])[CH3:7])=[O:2]
|
Name
|
|
Quantity
|
16.28 g
|
Type
|
reactant
|
Smiles
|
C(=O)(OC(C)(C)C)NCCN
|
Name
|
|
Quantity
|
400 mL
|
Type
|
solvent
|
Smiles
|
C(C)#N
|
Name
|
|
Quantity
|
91.5 mL
|
Type
|
reactant
|
Smiles
|
C(C=C)(=O)OC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C=C)(=O)OC
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
C(C)#N
|
Type
|
CUSTOM
|
Details
|
vigorously stirred
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The solution was refluxed overnight under nitrogen in the dark
|
Duration
|
8 (± 8) h
|
Type
|
CUSTOM
|
Details
|
After evaporation to dryness in vacuo
|
Type
|
ADDITION
|
Details
|
a mixture of water and ether (200 mL+200 mL)
|
Type
|
ADDITION
|
Details
|
was added
|
Type
|
FILTRATION
|
Details
|
the solution was filtered
|
Type
|
EXTRACTION
|
Details
|
The aqueous phase was extracted one additional time with ether
|
Type
|
CUSTOM
|
Details
|
freeze dried
|
Type
|
CUSTOM
|
Details
|
to yield a yellow solid
|
Type
|
CUSTOM
|
Details
|
Recrystallization from ethyl acetate
|
Name
|
|
Type
|
product
|
Smiles
|
COC(CCNCCNC(=O)OC(C)(C)C)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 13.09 g | |
YIELD: PERCENTYIELD | 46% | |
YIELD: CALCULATEDPERCENTYIELD | 52.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |